molecular formula C17H24FN3O4 B2994191 tert-Butyl 4-[(3-fluoro-2-nitrophenylamino)methyl]piperidine-1-carboxylate CAS No. 1233958-42-3

tert-Butyl 4-[(3-fluoro-2-nitrophenylamino)methyl]piperidine-1-carboxylate

Cat. No.: B2994191
CAS No.: 1233958-42-3
M. Wt: 353.394
InChI Key: NLQQAVGCJJELLO-UHFFFAOYSA-N
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Description

“tert-Butyl 4-[(3-fluoro-2-nitrophenylamino)methyl]piperidine-1-carboxylate” is a chemical compound with the molecular formula C17H24FN3O4 . It has a molecular weight of 353.39 .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C17H24FN3O4/c1-17(2,3)25-16(22)20-8-6-12(7-9-20)11-19-14-5-4-13(18)10-15(14)21(23)24/h4-5,10,12,19H,6-9,11H2,1-3H3 .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 353.39 and a molecular formula of C17H24FN3O4 . The compound is stored at refrigerated temperatures .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

The synthesis and structural analysis of tert-butyl 4-[(3-fluoro-2-nitrophenylamino)methyl]piperidine-1-carboxylate and related compounds have been explored in various studies. For instance, the synthesis of tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate through nucleophilic substitution reactions highlights the compound's role as an organic intermediate. Single crystal X-ray analysis and density functional theory (DFT) calculations have been employed to confirm the molecular structure and investigate its stability and molecular conformations (Yang et al., 2021).

Another study focused on tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, synthesized via a condensation reaction. This compound's structure was confirmed through various spectroscopic methods and single crystal XRD data, revealing its crystallization in the monoclinic crystal system. The compound demonstrated moderate anthelmintic activity and was linked through weak C-H···O interactions and aromatic π–π stacking interactions, forming a three-dimensional architecture (Sanjeevarayappa et al., 2015).

Biological Evaluation

Some derivatives of tert-butyl piperidine-1-carboxylate have been synthesized and evaluated for their biological activities. For example, fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, related to tert-butyl piperidine derivatives, were tested for their antibacterial activities. The study highlighted the impact of different substituents on the antibacterial efficacy, identifying promising candidates for therapeutic agents (Bouzard et al., 1992).

Material Science Applications

The synthesis and characterization of aromatic polyamides based on bis(ether-carboxylic acid) or a dietheramine derived from tert-butylhydroquinone demonstrate the compound's utility in material science. These polyamides, with inherent viscosities ranging from 0.64 to 1.04 dL/g, are readily soluble in various organic solvents and can form transparent and tough films. They exhibit high glass transition temperatures and excellent thermal stability, indicating their potential for advanced material applications (Yang, Hsiao, & Yang, 1999).

Safety and Hazards

The safety data sheet for “tert-Butyl 4-[(3-fluoro-2-nitrophenylamino)methyl]piperidine-1-carboxylate” suggests that it should be kept away from heat/sparks/open flames/hot surfaces . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken .

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. The presence of a piperidine ring and a nitroanilino group suggests that it might interact with biological targets through hydrogen bonding or pi-stacking .

Pharmacokinetics

Factors such as absorption, distribution, metabolism, and excretion (ADME) would need to be investigated to understand the compound’s bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given the compound’s structure, it may have potential as a pharmacological agent, but further studies are needed to determine its specific effects .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the compound’s stability might be affected by storage conditions, as suggested by the recommendation to store similar compounds in a refrigerated, inert atmosphere .

Properties

IUPAC Name

tert-butyl 4-[(3-fluoro-2-nitroanilino)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FN3O4/c1-17(2,3)25-16(22)20-9-7-12(8-10-20)11-19-14-6-4-5-13(18)15(14)21(23)24/h4-6,12,19H,7-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQQAVGCJJELLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CNC2=C(C(=CC=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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